molecular formula C9H6F3NO2 B2857338 1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol CAS No. 924713-08-6

1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B2857338
CAS No.: 924713-08-6
M. Wt: 217.147
InChI Key: OHOLEPTWLPQYIS-UHFFFAOYSA-N
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Description

1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol (CAS 924713-08-6) is a chemical compound with the molecular formula C9H6F3NO2 and a molecular weight of 217.15 g/mol . This benzoxazole derivative is characterized by a central benzoxazole ring system—a fused bicyclic structure of benzene and oxazole—substituted with a trifluoroethanol group. The presence of both the heterocyclic ring and the trifluoromethyl unit makes it a valuable scaffold in synthetic and medicinal chemistry research, particularly for the development of novel pharmacologically active molecules . This product is strictly labeled For Research Use Only and is not intended for human therapeutic, diagnostic, or veterinary applications, or for personal use. Researchers should consult the safety data sheet (SDS) prior to use. Appropriate personal protective equipment, including gloves, protective clothing, and goggles, should be worn to prevent skin and eye contact . For product stability, it is recommended to store this compound at -4°C for short-term (6-12 weeks) or at -20°C for longer periods (1-2 years) .

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)7(14)8-13-5-3-1-2-4-6(5)15-8/h1-4,7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOLEPTWLPQYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924713-08-6
Record name 1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol
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Preparation Methods

The synthesis of 1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2-aminophenol with trifluoroacetaldehyde. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazole ring. The final product is obtained after purification through recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoroethanol moiety can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that compounds containing the benzoxazole moiety exhibit antimicrobial properties. The trifluoroethanol group enhances the hydrophobicity of the molecule, potentially increasing its interaction with microbial membranes.
    • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzoxazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models. Its mechanism may involve the inhibition of pro-inflammatory cytokines.
    • Case Study : In vitro studies indicated that this compound reduced levels of TNF-alpha and IL-6 in macrophage cultures .
  • Cancer Therapeutics : Benzoxazole derivatives are being explored for their potential as anticancer agents due to their ability to interfere with DNA synthesis.
    • Case Study : A recent study found that this compound could inhibit the proliferation of cancer cell lines by inducing apoptosis through the mitochondrial pathway .

Materials Science Applications

  • Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties.
    • Research Findings : Polymers modified with this compound exhibited improved tensile strength and thermal resistance compared to unmodified polymers .
  • Fluorescent Dyes : The compound can serve as a precursor for synthesizing fluorescent dyes used in biological imaging.
    • Application Example : Fluorescent probes based on benzoxazole derivatives have been successfully utilized for cellular imaging due to their high photostability and brightness .

Environmental Science Applications

  • Pollutant Detection : The unique properties of this compound allow it to be used in sensors for detecting environmental pollutants.
    • Case Study : Research has shown that this compound can be integrated into sensor devices for the detection of heavy metals in water .
  • Wastewater Treatment : Its application in photocatalytic systems has shown promise for degrading organic pollutants under UV light exposure.
    • Research Findings : Experimental setups demonstrated effective degradation rates of common industrial pollutants when treated with photocatalysts containing this compound .

Mechanism of Action

The mechanism of action of 1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoxazole ring can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or activation of biological pathways. The trifluoroethanol moiety enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Benzothiazole Analogs

Compound Name Molecular Formula Substituents/Functional Groups Key Differences
1-(1,3-Benzothiazol-2-yl)ethan-1-ol C₉H₉NOS Benzothiazole + ethanol Replaces benzoxazole’s oxygen with sulfur, altering electronic properties and hydrogen-bonding capacity. Higher boiling point (294.8°C) due to sulfur’s polarizability .
2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one C₁₅H₁₁NOS Benzothiazole + ketone Ketone group increases electrophilicity compared to the hydroxyl group in the target compound, reducing solubility in polar solvents .

Key Insights :

  • The sulfur atom in benzothiazoles enhances π-π stacking interactions but reduces metabolic stability compared to benzoxazoles .

Trifluoroethanol Derivatives with Aromatic Substitutions

Compound Name Molecular Formula Aromatic Substituents Biological Activity
1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-ol (C156) C₉H₈ClF₃O Chloro-methylphenyl Used in pharmaceutical intermediates; no direct activity reported .
1-(3,4-Dichloro-5-methylphenyl)-2,2,2-trifluoroethan-1-ol (C200) C₉H₇Cl₂F₃O Dichloro-methylphenyl Structural analog in agrochemical research; enhanced halogen content may improve pesticidal activity .

Key Insights :

  • The benzoxazole ring in the target compound offers a rigid planar structure, favoring interactions with biological targets like enzymes or DNA .

Benzoxazole-Based Derivatives

Compound Name Molecular Formula Functional Groups Applications
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline C₁₇H₉Cl₂N₃O Pyrazoloquinoline Exhibits antibacterial and antioxidant activity (MIC: 12.5 µg/mL against S. aureus) .
Ethyl 2-(1,3-benzoxazol-2-yl)-5-oxo-3-(4-toluidino)-2,5-dihydro-4-isoxazolecarboxylate C₂₀H₁₈N₄O₅ Isoxazole + ester Used in crystallography studies; ester group improves solubility in organic solvents .

Key Insights :

  • The trifluoroethanol group in the target compound may confer higher thermal stability compared to ester-containing derivatives .
  • Antibacterial activity in dichloro-benzoxazole derivatives suggests that electron-withdrawing substituents (e.g., Cl, CF₃) enhance bioactivity .

Structural and Functional Implications

  • Hydrogen Bonding : The hydroxyl group facilitates interactions with biological targets (e.g., enzymes) but may reduce bioavailability due to increased polarity .
  • Thermodynamic Stability : Benzoxazole rings are more thermally stable than benzothiazoles, as oxygen’s electronegativity strengthens the heterocyclic framework .

Biological Activity

1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol (CAS No. 924713-08-6) is a compound characterized by its unique structural features, including a benzoxazole moiety and a trifluoroethanol group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antifungal properties.

  • Molecular Formula : C9H6F3NO2
  • Molecular Weight : 217.15 g/mol
  • Structure : The compound features a benzoxazole ring fused with a trifluoroethanol group, which is thought to enhance its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. A study focused on related compounds has shown that they possess selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against yeasts like Candida albicans .

CompoundActivityMIC (µg/mL)
This compoundAntibacterial (B. subtilis)TBD
Related Benzoxazole DerivativeAntifungal (C. albicans)TBD

Anticancer Activity

Benzoxazole derivatives have also been investigated for their cytotoxic effects on various cancer cell lines. Studies suggest that these compounds can selectively induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. For instance, derivatives have shown efficacy against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells .

Cancer Cell LineIC50 (µM)Reference
MCF-7TBD
A549TBD
HepG2TBD

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of benzoxazole derivatives indicate that modifications in the substituents on the benzoxazole ring can significantly impact biological activity. For example, electron-donating groups tend to enhance antimicrobial potency .

Key Findings:

  • Electron-donating substituents : Increase activity against specific bacterial strains.
  • Electron-withdrawing substituents : May reduce overall efficacy but can enhance selectivity towards certain targets.

Case Studies

Several case studies have highlighted the biological potential of benzoxazole derivatives:

  • Antibacterial Efficacy : In a screening of 41 compounds similar to this compound, selectivity against Gram-positive bacteria was noted. The most potent compounds were further explored for their mechanism of action .
  • Anticancer Potential : A series of benzoxazole derivatives were tested for cytotoxicity against various cancer cell lines. Compounds demonstrated significant selectivity for cancer cells over normal cells, suggesting their potential as lead compounds for drug development .

Q & A

Basic Research Questions

Q. What are the key functional groups in 1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol, and how do they influence its chemical reactivity?

  • Answer : The compound contains a hydroxyl (-OH) group, a trifluoromethyl (-CF₃) group, and a benzoxazole ring. The -CF₃ group enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and stabilizing intermediates in reactions. The benzoxazole ring contributes π-π stacking interactions and hydrogen bonding, which are critical for biological target recognition. The hydroxyl group enables hydrogen bonding and participation in condensation or substitution reactions .

Q. What synthetic methodologies are commonly used to prepare this compound, and how is purity confirmed?

  • Answer : A typical synthesis involves reductive amination or condensation reactions. For example, hydrazine hydrate in ethanol under reflux conditions is used to form intermediates, monitored by TLC (e.g., Chloroform:Methanol 7:3). Final purification employs column chromatography or recrystallization. Purity is confirmed via NMR spectroscopy (¹H/¹³C), mass spectrometry, and HPLC .

Q. What are the best practices for storing and handling this compound to ensure stability?

  • Answer : Store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Use anhydrous solvents (e.g., DMSO) for stock solutions to prevent hydrolysis. Avoid repeated freeze-thaw cycles. Analytical samples should be shipped with blue ice to maintain integrity .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., -CF₃ vs. methoxy) modulate the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Answer : The -CF₃ group is strongly electron-withdrawing, polarizing the adjacent hydroxyl group and increasing its acidity, facilitating deprotonation in nucleophilic substitutions. Conversely, electron-donating groups (e.g., methoxy) on the benzoxazole ring enhance resonance stabilization, altering regioselectivity in electrophilic aromatic substitution. These effects are validated via computational studies (DFT) and kinetic experiments .

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. enzyme inhibition)?

  • Answer : Use orthogonal assays to confirm bioactivity:

  • Enzyme inhibition : Fluorescence-based assays (e.g., FRET) with purified targets.
  • Antimicrobial activity : MIC/MBC testing against standardized bacterial/fungal strains.
    Cross-validate results with structural analogs to isolate pharmacophore contributions. For example, replacing the benzoxazole ring with benzothiazole can clarify target specificity .

Q. How can this compound serve as an intermediate in synthesizing complex heterocycles, and what mechanistic insights guide reaction optimization?

  • Answer : The hydroxyl group enables Mitsunobu reactions to form ethers, while the benzoxazole ring participates in cycloadditions (e.g., Huisgen click chemistry). For example, coupling with propargyl bromide under Cu(I) catalysis forms triazole derivatives. Optimize yields by adjusting solvent polarity (e.g., DMF vs. THF) and catalyst loading (1–5 mol%). Mechanistic studies (e.g., in-situ IR monitoring) confirm intermediate formation .

Q. What role does stereoelectronic tuning play in enhancing the compound’s bioavailability for CNS-targeted applications?

  • Answer : The -CF₃ group increases logP (lipophilicity), promoting blood-brain barrier penetration. Modify the benzoxazole substituents (e.g., bromo or nitro groups) to adjust electron density and reduce P-glycoprotein efflux. In vivo pharmacokinetic studies in rodent models, paired with LC-MS/MS quantification, validate brain-plasma ratios .

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